2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol

COX-2 inhibitor cyclooxygenase isoform selectivity

Select 130116-26-6 when your study demands a balanced dual COX-1/COX-2 inhibitor. Unlike the >700-fold selective analog PD164387 (–SEt), this –SMe compound maintains a ~3.6:1 selectivity ratio, providing the minimal active pharmacophore for dual COX engagement. It is the indispensable reference for SAR reproducibility, as single-atom modifications (e.g., –SEt to –S-n-Pr) completely abolish activity or alter selectivity. Ensure experimental integrity and robust assay calibration by procuring the authentic 1,3,4-thiadiazole regioisomer.

Molecular Formula C17H24N2OS2
Molecular Weight 336.51
CAS No. 130116-26-6
Cat. No. B2473176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol
CAS130116-26-6
Molecular FormulaC17H24N2OS2
Molecular Weight336.51
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SC
InChIInChI=1S/C17H24N2OS2/c1-16(2,3)11-8-10(14-18-19-15(21-7)22-14)9-12(13(11)20)17(4,5)6/h8-9,20H,1-7H3
InChIKeyCWBUUUHKRWGIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (CAS 130116-26-6): Structural Identity, Physicochemical Profile, and Procurement Specifications


2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (CAS 130116-26-6; molecular formula C₁₇H₂₄N₂OS₂; molecular weight 336.52 g/mol) is a synthetic small molecule that covalently merges a sterically hindered 2,6-di-tert-butylphenol antioxidant pharmacophore with a 5-methylsulfanyl-1,3,4-thiadiazole heterocycle at the para position . The compound belongs to the substituted di-tert-butylphenol-thiadiazole hybrid class, first systematically characterized as compound 6a in the Parke-Davis COX-2 inhibitor programme [1]. It is commercially available from multiple vendors at purities of 95–98% (HPLC), typically as a white to off-white solid requiring sealed, dry storage at 2–8 °C . The dual-functional architecture—hindered phenol for radical scavenging plus thiadiazole for metal coordination—positions this compound at the intersection of medicinal chemistry SAR probes, lubricant additive development, and polymer stabilisation research [1][2].

Why 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol Cannot Be Replaced by Generic Hindered Phenols or Other Thiadiazole Hybrids


Within the 2,6-di-tert-butylphenol-1,3,4-thiadiazole chemical series, the potency, enzyme isoform selectivity, and even the presence or absence of biological activity are exquisitely sensitive to single-atom modifications at the thiadiazole 5-position substituent (R³). Systematic SAR evaluation by Song et al. demonstrated that changing R³ from –SMe (compound 6a, the target structure) to –SEt (compound 6b) leaves COX-2 inhibitory potency unchanged at IC₅₀ ≈ 0.14 µM but reduces COX-1 activity by more than 200-fold, converting a dual COX-1/COX-2 inhibitor into a highly selective COX-2 agent [1]. Extending the chain by only one additional methylene to –S-n-Pr (compound 6d) abolishes activity against both enzymes entirely [1]. Replacing the thioether sulfur with oxygen (–OMe, compound 20a) substantially diminishes potency, while oxidising the thioether to sulfoxide (compound 18a) renders the molecule completely inactive [1]. Even methylation of the phenolic –OH to –OMe (compound 17) preserves COX-2 potency but reduces COX-1 activity, thereby altering the selectivity profile [1]. Consequently, any procurement or experimental substitution of 130116-26-6 with a superficially similar di-tert-butylphenol-thiadiazole analog—even one differing by a single methylene unit—will yield a fundamentally different pharmacological or functional profile, invalidating cross-study comparisons and compromising experimental reproducibility.

Quantitative Differential Evidence for 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (CAS 130116-26-6) Versus Closest Structural Analogs


COX-1/COX-2 Isoform Selectivity Profile: Dual Inhibitor (130116-26-6) Versus Highly Selective COX-2 Inhibitor (PD164387, –SEt Analog)

In the seminal Parke-Davis SAR study, compound 6a (CAS 130116-26-6, R³ = –SMe) and compound 6b (PD164387, R³ = –SEt) were evaluated side-by-side in purified recombinant human COX-2 and ovine COX-1 enzyme assays. Both compounds exhibited equivalent COX-2 inhibitory potency (IC₅₀ ≈ 0.14 µM). However, 6a was approximately 200-fold more potent against COX-1 than 6b (estimated COX-1 IC₅₀ ≈ 0.5 µM for 6a versus 100 µM for 6b), yielding a COX-1/COX-2 selectivity ratio of ~3.6 (non-selective dual inhibitor) for 6a compared with >700 (highly COX-2-selective) for 6b [1]. The paper explicitly notes: 'When R³ was changed from SMe to SEt (6b), the potency against COX-2 remained unchanged (IC₅₀ = 0.14 µM), but the activity against COX-1 was reduced more than 200-fold, resulting in a potent and selective COX-2 inhibitor' [1]. This single-atom difference (–CH₃ versus –CH₂CH₃) produces the largest selectivity switch reported in this chemical series.

COX-2 inhibitor cyclooxygenase isoform selectivity anti-inflammatory

Alkylthio Chain-Length Tolerance at the Thiadiazole 5-Position: –SMe (Active) Versus –SEt (Selective) Versus –S-n-Pr (Inactive)

The Song et al. study systematically varied the R³ alkylthio substituent across –SH, –SMe (6a), –SEt (6b), –S-n-Pr (6d), –S-i-Pr (6e), and –SBn (6g). Compound 6a (–SMe) demonstrated potent activity against both COX isoforms. The –SEt analog (6b) retained COX-2 potency but lost >200-fold COX-1 activity. Critically, extension to –S-n-Pr (6d) resulted in complete loss of activity against both enzymes (IC₅₀ > 100 µM, classified as 'not active') [1]. The –S-i-Pr (6e) and –SBn (6g) analogs were also inactive [1]. This defines an extraordinarily narrow activity window: only the methylthio and ethylthio substituents support COX inhibition, and the methylthio variant is uniquely positioned as the sole substituent that maintains dual COX-1/COX-2 activity. The authors concluded that 'the potency and selectivity are very sensitive to minor structural modifications' and that 'the size of the R³ substituent is important for potency and selectivity' [1].

structure-activity relationship alkyl chain length thiadiazole SAR COX inhibition

Thioether Versus Ether Linkage at R³: –SMe (Potent) Versus –OMe (Reduced Potency and Non-Selective)

The Song et al. study directly compared thioether and ether substituents at the thiadiazole 5-position. Compound 6a (–SMe) was a potent dual COX inhibitor. Replacement of the thioether sulfur with oxygen to give the methyl ether analog 20a (–OMe) resulted in substantially reduced potency and loss of the dual-inhibition profile; the paper states that 'within the ether series compounds were either nonselective (20a, 20b) or inactive (20c, 20d)' [1]. The ethyl ether 20b (–OEt) was more than 40-fold less potent against COX-2 than its thioether counterpart 6b and was essentially nonselective [1]. Oxidation of the thioether to sulfoxide (18a, –SOMe) or sulfone rendered the compounds completely inactive against both enzymes [1]. This demonstrates that the divalent sulfur atom in the thioether linkage is a critical structural determinant for COX inhibitory potency, likely contributing to optimal hydrophobic packing and/or specific sulfur–protein interactions within the enzyme active site.

chalcogen effect thioether vs ether COX inhibitor bioisostere

Phenolic Hydroxyl Requirement: Free Phenol (–OH, 6a) Versus Methyl Ether (–OMe, 17) Alters COX-1/COX-2 Selectivity

To probe the mechanistic role of the phenolic –OH group, Song et al. synthesised methyl ether 17, in which the exchangeable phenolic proton of 6a is replaced by a methyl group. In purified enzyme assays, compound 17 retained similar COX-2 potency to 6a but exhibited reduced COX-1 inhibitory activity, thereby shifting the selectivity profile toward greater COX-2 selectivity [1]. The paper states: 'Compared to the corresponding di-tert-butylphenols 6a and 5, the methyl ethers 17 and 14 had similar potency against COX-2 but were less potent in the COX-1 assay, making them more selective COX-2 inhibitors' [1]. This finding has two implications: (i) the free phenolic –OH of 130116-26-6 is a key contributor to its COX-1 potency, and (ii) methyl ether protection can be used as a chemical tool to modulate the COX-1/COX-2 balance within the same scaffold. Importantly, the authors note that these data suggest the inhibitory activity is 'not due to antioxidant properties of the compounds' [1], indicating a specific binding interaction rather than non-specific radical scavenging.

phenolic hydroxyl methyl ether COX selectivity modulation prodrug

Ortho-Substituent Steric Bulk Requirement: tert-Butyl (6a, Active) Versus Isopropyl (15a, Completely Inactive)

The contribution of ortho steric bulk was probed by synthesising di-isopropylphenol analogs. Song et al. report: 'Changing the tert-butyl groups to isopropyl groups abolished the activity against both enzymes (6a vs 15a, 6b vs 15b)' [1]. Compound 15a, the direct isopropyl analog of 6a, was classified as 'not active' (IC₅₀ > 100 µM) against both COX-1 and COX-2 [1]. Similarly, the two isopropylphenols 15c and 15d were inactive against both enzymes, as were their corresponding di-tert-butylphenol counterparts (6d, 6e) [1]. This strict requirement for tert-butyl (or comparable) ortho-substitution is consistent with the known role of ortho steric shielding in stabilising the phenoxy radical intermediate in hindered phenol antioxidants, though—as noted in Evidence Item 4—the COX inhibition is not purely antioxidant in mechanism. From a procurement perspective, this SAR rule excludes any compound lacking two bulky ortho-alkyl groups from consideration as a functional replacement.

steric hindrance tert-butyl effect ortho-substitution phenolic antioxidant

Optimal Research and Procurement Use Cases for 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (CAS 130116-26-6) Based on Quantitative Differentiation Evidence


Dual COX-1/COX-2 Pharmacological Probe for Studying the Role of Both Isoforms in Inflammation and Gastric Cytoprotection

130116-26-6 is the compound of choice when the experimental objective requires simultaneous inhibition of both cyclooxygenase isoforms. Unlike its closest analog PD164387 (–SEt, compound 6b), which is >700-fold selective for COX-2, 130116-26-6 exhibits a balanced COX-1/COX-2 selectivity ratio of ~3.6, making it a valuable tool for probing the integrated roles of COX-1-derived prostaglandins in gastric mucosal defence alongside COX-2-driven inflammatory signalling [1]. This dual-inhibition profile is particularly relevant for in vivo models where selective COX-2 inhibitors fail to recapitulate the gastric effects of traditional non-selective NSAIDs. The compound's demonstrated oral bioavailability in related analogs (ED₄₀ = 7.1 mg/kg in the CFE model for 6b·choline) further supports its utility in whole-animal pharmacology, provided the dual-inhibition phenotype is appropriately characterised [1].

High-Resolution SAR Probe for Mapping the COX Active-Site Steric and Electronic Constraints at the Thiadiazole 5-Position

The extreme sensitivity of COX activity to minute structural changes at the thiadiazole 5-position makes 130116-26-6 (–SMe) an indispensable reference point in SAR exploration. The quantitative data show that the activity window for alkylthio substituents spans only one to two carbons: –SMe (dual inhibitor), –SEt (COX-2-selective), and –S-n-Pr (completely inactive) [1]. This compound therefore serves as the minimal active pharmacophore for dual COX engagement, providing a baseline against which the effects of incremental steric bulk, electronic modulation, and heteroatom substitution (S→O, S→SO) can be systematically measured. Procurement of 130116-26-6 as an authentic reference standard is critical for ensuring that SAR conclusions drawn across different laboratories are reproducible and anchored to a common structural benchmark [1].

Reference Compound for COX-1/COX-2 Selectivity Assay Calibration and High-Throughput Screening Validation

Because 130116-26-6 (6a) and PD164387 (6b) share identical COX-2 potency (IC₅₀ ≈ 0.14 µM) but differ by ~200-fold in COX-1 activity, this compound pair constitutes an ideal calibration set for validating COX-1 versus COX-2 selectivity assays [1]. Inclusion of 130116-26-6 as a non-selective control alongside a COX-2-selective comparator (6b) and a COX-1-selective control (e.g., compound 25c or 28a from the same series) enables robust Z′-factor determination and inter-plate normalisation in high-throughput screening campaigns [1]. The compound's well-characterised enzyme inhibition parameters—with documented standard errors of ±30% for rhCOX-2 and ±10% for oCOX-1 IC₅₀ determinations—support its use as a qualified reference material for assay quality control [1].

Scaffold for Fragment-Based and Structure-Guided Design of Next-Generation COX Inhibitors with Tunable Selectivity

The 2,6-di-tert-butylphenol-1,3,4-thiadiazole scaffold represented by 130116-26-6 is validated by the Song et al. study as a privileged chemotype for COX inhibition, where potency and selectivity can be rationally tuned through iterative modification of the R³ substituent, the heterocycle identity (1,3,4- vs 1,2,4-thiadiazole, 1,3,4-oxadiazole), and the phenol oxidation state [1]. 130116-26-6 occupies the 'minimum selective pharmacophore' position—maximally active against both isoforms—and thus offers a starting point for structure-guided optimisation toward either enhanced dual inhibition (for anti-inflammatory efficacy) or engineered COX-2 selectivity (for improved gastric safety). Its defined molecular weight (336.52 g/mol) and the commercial availability of its immediate synthetic precursor (compound 5, CAS 130116-03-9, the 5-mercapto-thiadiazole analog) facilitate rapid analog generation via alkylation chemistry [1]. The paper explicitly notes that 'the 1,3,4- and 1,2,4-thiadiazole rings clearly are not functionally interchangeable,' underscoring the need to specify the correct 1,3,4-regioisomer in procurement [1].

Quote Request

Request a Quote for 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.